molecular formula C13H15FN2O2 B5521625 3-(4-fluorophenyl)-N-propyl-4,5-dihydro-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-propyl-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B5521625
M. Wt: 250.27 g/mol
InChI Key: RSFPMMSLRNJPPL-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-propyl-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that belongs to a class of organic compounds containing the isoxazole ring, a five-membered ring with an oxygen and nitrogen atom. The fluorophenyl group in the molecule suggests potential interactions with biological targets.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the condensation of dimethylamine with other precursor molecules. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved through condensation with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of similar fluorophenyl compounds has been characterized using techniques like X-ray crystallography. These structures often show intermolecular interactions like hydrogen bonds, which are crucial for the stability of the crystalline form (Jasinski et al., 2012).

Scientific Research Applications

Isoxazole Derivatives as Immunomodulatory Agents

Isoxazole derivatives have been studied for their immunosuppressive properties, particularly in the context of disease-modifying antirheumatic drugs. For instance, derivatives like A77-1726 have shown strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. These findings highlight the potential of isoxazole derivatives in modulating immune responses, which could have implications for treating autoimmune diseases and managing organ transplantation (Knecht & Löffler, 1998).

Isoxazole-Containing Polymers for Material Science

Research has also delved into the synthesis of aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links, using isoxazole derivatives. These polymers exhibit desirable properties such as high thermal stability and solubility in polar solvents, suggesting their utility in creating robust materials for various industrial applications (Hsiao & Yu, 1996).

Isoxazole Derivatives in Anticancer Research

Novel isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, indicating the versatility of isoxazole derivatives in developing therapeutic agents. The antibacterial and antitubercular efficacy of these compounds opens up new avenues for drug development against infectious diseases (Shingare et al., 2018).

Fluorinated Isoxazole Derivatives for Antiviral and Anticancer Applications

Studies on fluorinated isoxazole derivatives, such as the synthesis and evaluation of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, demonstrate the chemical versatility and potential therapeutic applications of fluorinated compounds in the realm of antiviral and anticancer research. These compounds' structural features and biological activities underscore the importance of fluorination in modulating pharmacological properties (Ford et al., 1986).

properties

IUPAC Name

3-(4-fluorophenyl)-N-propyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-2-7-15-13(17)12-8-11(16-18-12)9-3-5-10(14)6-4-9/h3-6,12H,2,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFPMMSLRNJPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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